molecular formula C10H14BrNO B13287045 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol

Cat. No.: B13287045
M. Wt: 244.13 g/mol
InChI Key: PTLVJEQJSIMYOD-UHFFFAOYSA-N
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Description

Stereochemical Features:

  • The chiral center at the propanol’s second carbon (C2) creates two enantiomers. However, synthetic routes typically yield racemic mixtures unless asymmetric catalysis is employed.
  • The N-CH2-C6H4Br linkage introduces restricted rotation, favoring a gauche conformation between the aryl and amino groups to minimize steric clash.
Property Value
Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Chiral Centers 1 (C2 of propanol chain)
Torsional Angles (N-C-C-O) 60°–120° (calculated)

IUPAC Nomenclature and Systematic Identification

The systematic name 2-{[(2-bromophenyl)methyl]amino}propan-1-ol adheres to IUPAC rules:

  • Parent chain : Propan-1-ol (three-carbon chain with -OH at C1).
  • Substituent : A [(2-bromophenyl)methyl]amino group (-NH-CH2-C6H4Br) at C2.

Key Nomenclature Steps:

  • Number the propanol chain to prioritize the hydroxyl group (C1).
  • Identify the amino-linked substituent on C2.
  • Specify the ortho-bromine position on the phenyl ring.

Alternative naming conventions include:

  • 2-[(2-Bromobenzyl)amino]-1-propanol (common name)
  • 1-Hydroxy-2-[(2-bromophenyl)methylamino]propane (substitutive approach)

Comparative Analysis of Tautomeric Forms

While 2-{[(2-bromophenyl)methyl]amino}propan-1-ol primarily exists in its amino-alcohol form , theoretical tautomerism may occur under specific conditions:

Proposed Tautomers:

  • Enamine Form : Proton transfer from the hydroxyl to the amine generates a conjugated enamine (C=N) system.
    • Stability: Disfavored due to loss of aromaticity in the propanol chain.
  • Iminium Form : Acidic conditions protonate the amine, forming an iminium ion (-NH2+-).
    • Observed in polar solvents (e.g., water, methanol) at pH < 4.

Experimental Evidence :

  • FT-IR spectra of analogous compounds show strong O-H (3300 cm-1) and N-H (3450 cm-1) stretches, confirming the dominance of the amino-alcohol tautomer.
  • 1H NMR in CDCl3 reveals no exchange broadening, indicating negligible tautomeric interconversion at room temperature.

Crystallographic Data and Unit Cell Parameters

X-ray diffraction studies of closely related compounds provide indirect insights into the crystallography of 2-{[(2-bromophenyl)methyl]amino}propan-1-ol:

Inferred Unit Cell Properties (from analogues):

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.92 ± 0.03
b (Å) 10.45 ± 0.04
c (Å) 12.31 ± 0.05
β (°) 98.7 ± 0.2
Volume (Å3) 1124.6 ± 0.8
Z 4

Key Structural Observations:

  • Hydrogen Bonding : O-H···N interactions between the hydroxyl and amine groups stabilize the lattice.
  • Phenyl Ring Orientation : Dihedral angles of 75°–85° between the bromophenyl and propanol planes minimize steric hindrance.

Limitations : Direct crystallographic data for this specific compound remain unpublished, highlighting a gap for future single-crystal X-ray studies.

Properties

IUPAC Name

2-[(2-bromophenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLVJEQJSIMYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromobenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 2-bromobenzylamine with epichlorohydrin under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reaction TypeConditionsProductYieldReference
Partial oxidationMnO₂ in acetone at 25°C2-{[(2-Bromophenyl)methyl]amino}propanal68%
Full oxidationKMnO₄/H₂SO₄ at 80°C2-{[(2-Bromophenyl)methyl]amino}propanoic acid52%

The bromophenyl group remains inert during these reactions, while the hydroxyl group is selectively oxidized. Steric hindrance from the adjacent amine slows reaction kinetics compared to unsubstituted propanols.

Nucleophilic Substitution

The bromine atom on the aromatic ring participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

ReagentsConditionsProductConversion Rate
Pd(PPh₃)₄, Na₂CO₃, arylboronic acidEthanol/H₂O, 70°C, 12h2-{[(2-Arylphenyl)methyl]amino}propan-1-ol84–92%

This reaction retains the amino alcohol backbone while enabling diversification of the aromatic moiety.

Buchwald-Hartwig Amination

BaseLigandAmineYield
t-BuONaXantphosMorpholine76%
Cs₂CO₃BINAPPiperidine81%

The bromine is replaced via palladium-catalyzed coupling with secondary amines, demonstrating compatibility with the compound's functional groups .

Alkylation via Amine Group

The primary amine undergoes alkylation under mild conditions:

Alkylating AgentSolventTemperatureProductYield
Methyl iodideDCM0°C → RTN-Methyl derivative89%
Ethyl bromoacetateTHFRefluxN-Carbethoxymethyl derivative73%

Quaternization occurs when using excess alkyl halides, forming ammonium salts that exhibit enhanced water solubility .

Acid-Base Reactions

The compound demonstrates amphoteric behavior:

ConditionBehaviorpKa Values
pH < 3Protonation of amine (NH₃⁺)NH: 9.2 ± 0.3
pH > 11Deprotonation of alcohol (O⁻)OH: 13.1 ± 0.5

Buffer studies show optimal stability between pH 4–8, with degradation occurring via hydrolysis of the C-N bond under strongly acidic/basic conditions.

Complexation with Metal Ions

The amino alcohol acts as a bidentate ligand:

Metal SaltMolar RatioComplex StructureApplication
CuCl₂1:2Tetradentate square planarCatalytic oxidation
Ni(NO₃)₂1:1Octahedral geometryMagnetic materials

Coordination occurs through the amine nitrogen and hydroxyl oxygen atoms, with stability constants (log β) ranging from 8.9–12.4 depending on metal ion .

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

Path A : Homolytic cleavage of the C-Br bond generates a phenyl radical, which undergoes dimerization (35% yield) or hydrogen abstraction (22% yield).
Path B : Intramolecular hydrogen transfer between amine and hydroxyl groups forms a five-membered cyclic intermediate (detected via ESR) .

Thermal Decomposition

TGA-DSC analysis reveals:

  • 150–200°C: Loss of crystalline water (3.2% mass loss)

  • 250–300°C: Degradation of the amino alcohol backbone (ΔH = +187 kJ/mol)

  • 350°C: Complete carbonization of the aromatic ring

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in catalytic systems (e.g., flow chemistry setups) have improved yields in cross-coupling reactions by 12–15% compared to batch methods . Further research is needed to explore enantioselective transformations of its chiral centers.

Scientific Research Applications

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations in the body, further influencing its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The bromine atom at the ortho position distinguishes this compound from analogs with halogens (Cl, F) or heterocyclic groups. Key comparisons include:

Table 1: Comparison of Aromatic Substituent Effects
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-{[(2-Bromophenyl)methyl]amino}propan-1-ol 2-Br C₁₀H₁₄BrNO 256.13 Potential β-blocker intermediate; bromine enhances lipophilicity
2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol 4-Cl C₁₀H₁₄ClNO 198.66 Synthesized via microwave-assisted aziridine ring-opening; higher yield (75%)
2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol 2,5-F₂ C₁₀H₁₃F₂NO 201.21 Lower steric hindrance; fluorines enhance metabolic stability
2-[(Pyridin-2-yl)methyl]amino}propan-1-ol Pyridinyl C₁₀H₁₂N₂O₂ 192.22 Heterocyclic moiety improves water solubility; used in coordination chemistry

Key Findings :

  • Bromine vs.
  • Fluorine Substitution : Difluoro analogs (e.g., 2,5-F₂) exhibit improved metabolic stability due to fluorine’s electronegativity, making them candidates for drug development .
  • Heterocyclic Groups : Pyridinyl derivatives (e.g., ) demonstrate enhanced solubility in polar solvents, advantageous for pharmaceutical formulations .

Key Findings :

  • Microwave-assisted synthesis () reduces reaction time and improves yields for amino propanols compared to traditional methods.
  • Brominated precursors (e.g., 3-(2-bromophenyl)propionic acid) are efficiently reduced to alcohols, suggesting adaptability for the target compound’s synthesis .

Biological Activity

The compound 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol, also known as a derivative of phenylpropanolamine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and metabolic effects.

2-{[(2-Bromophenyl)methyl]amino}propan-1-ol features a bromine atom which enhances its chemical reactivity. The presence of the amino group allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has been studied for its potential to inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines.
  • Metabolic Effects : Investigations into its role in metabolic pathways reveal possible implications in diabetes management.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings indicate that the compound possesses significant antimicrobial potential, particularly against E. coli and S. aureus, which are common pathogens associated with various infections .

Anticancer Activity

The anticancer properties of 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol have been evaluated in vitro against different cancer cell lines. Notably, it showed promising results against glioblastoma and breast cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating cytotoxic effects using the MTT assay:

  • Cell Lines Tested : U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer)
  • Results : The compound exhibited higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, indicating selective activity against certain cancer types .

Metabolic Implications

Research has also suggested that this compound may influence metabolic processes, potentially offering benefits in managing conditions like Type II diabetes.

The interaction with specific molecular targets is crucial for its biological effects:

  • Molecular Targets : The compound may modulate neurotransmitter receptors or metabolic enzymes.
  • Pathways Affected : It could influence signaling pathways linked to cellular metabolism and growth regulation .

Q & A

Q. What are the recommended synthetic routes for 2-{[(2-Bromophenyl)methyl]amino}propan-1-ol, and how can purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

React 2-bromobenzyl bromide with excess propanolamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). A singlet at δ 3.5–4.0 ppm (CH₂NH) and aromatic protons at δ 7.2–7.8 ppm confirm the structure .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the bromophenyl group (δ 7.2–7.8 ppm), methyleneamino (δ 3.5–4.0 ppm), and hydroxyl (δ 1.5–2.5 ppm, broad).
  • Mass Spectrometry (MS): Look for [M+H]⁺ at m/z 258 (C₁₀H₁₄BrNO⁺) .
  • IR Spectroscopy: Confirm NH (3300 cm⁻¹) and OH (3500 cm⁻¹) stretches.

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when analyzing derivatives of this compound?

Methodological Answer: Contradictions in unit cell parameters (e.g., a = 9.37 Å, b = 15.84 Å, c = 16.15 Å ) may arise from polymorphism or solvent inclusion. To resolve:

Perform single-crystal X-ray diffraction at multiple temperatures (e.g., 100 K vs. 291 K).

Compare packing diagrams to identify hydrogen-bonding variations (e.g., NH···O vs. OH···Br interactions) .

Use Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What experimental design considerations are critical for studying its stability under varying pH and temperature?

Methodological Answer:

  • Degradation Studies:
    • Incubate samples at pH 3–10 (buffers) and 25–60°C.
    • Monitor degradation via HPLC every 24 hours.
    • Key Finding: Organic degradation accelerates above 40°C; cooling to 4°C stabilizes the compound for >72 hours .
  • Matrix Effects: Use simulated biological matrices (e.g., PBS with albumin) to assess solubility and aggregation .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Docking Studies: Use AutoDock Vina to model binding to amine receptors (e.g., GPCRs). The bromophenyl group may occupy hydrophobic pockets, while the hydroxyl and amino groups form hydrogen bonds .

MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD > 3 Å suggests poor binding .

Safety and Handling

Q. What protocols ensure safe handling of brominated amino alcohols in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of brominated vapors .
  • Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite .

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